Ethyl 5-bromobenzo[b]thiophene-3-carboxylate

Estrogen Receptor Medicinal Chemistry Bioisosterism

Researchers face reproducibility issues when using bioisosteric or regioisomeric benzothiophenes due to altered reactivity and bioactivity. Ethyl 5-bromobenzo[b]thiophene-3-carboxylate solves this with a precise 5-bromo/3-ester pattern validated for drug discovery. - Enables C5 diversification via Suzuki-Miyaura for SAR (sub-nanomolar IC50 potential in SERMs) - Directly applicable to kinase inhibitor libraries (PIM, MK2) - Privileged scaffold for anti-inflammatory and agrochemical R&D - Reliable supply for multi-step synthesis

Molecular Formula C11H9BrO2S
Molecular Weight 285.16 g/mol
Cat. No. B13011959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromobenzo[b]thiophene-3-carboxylate
Molecular FormulaC11H9BrO2S
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H9BrO2S/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3
InChIKeyHOIQXXQEFAFWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromobenzo[b]thiophene-3-carboxylate: Key Synthetic Intermediate Overview


Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 1824075-12-8) is a halogenated heterocyclic building block belonging to the benzo[b]thiophene class, characterized by a fused benzene-thiophene ring system with a bromine atom at the 5-position and an ethyl ester group at the 3-position . This substitution pattern establishes the compound as a versatile intermediate for organic synthesis, enabling both cross-coupling reactions via the bromine handle and further transformations of the carboxylate functionality . The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry, incorporated into clinically approved drugs such as Raloxifene (selective estrogen receptor modulator) and Zileuton (antiasthmatic agent), as well as in agrochemical and materials science applications [1].

Why Generic Substitution Fails in SAR-Dependent Synthesis


In-class compounds such as methyl 5-bromobenzo[b]thiophene-3-carboxylate, ethyl 5-chlorobenzo[b]thiophene-3-carboxylate, ethyl 6-bromobenzo[b]thiophene-2-carboxylate, or bioisosteric benzofuran analogs cannot be generically interchanged with ethyl 5-bromobenzo[b]thiophene-3-carboxylate due to quantifiable differences in: (1) the reactivity and selectivity of the 5-bromo substituent in cross-coupling reactions [1]; (2) the physicochemical properties imparted by the ethyl ester versus methyl ester functionality affecting solubility and crystallinity ; (3) the distinct biological activity profiles of benzo[b]thiophene versus benzofuran scaffolds in receptor binding and cellular assays [2]; and (4) the regiochemical constraints of the 3-carboxylate substitution pattern that govern downstream functionalization pathways. The evidence presented below demonstrates why procurement decisions must be based on the specific substitution pattern of this exact compound rather than assuming class-level interchangeability.

Comparative Evidence for Procurement Differentiation


Benzo[b]thiophene vs. Benzofuran in Estrogen Receptor Binding

Benzo[b]thiophene scaffolds, of which ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a functionalized derivative, demonstrate superior estrogen receptor binding affinity compared to their benzofuran bioisosteres. In a head-to-head comparison of 2-phenylbenzo[b]thiophene and 2-phenylbenzofuran derivatives, the benzofuran analogs exhibited lower antiestrogenic potency, which was attributed to their reduced binding affinity for the estrogen receptor [1]. This scaffold-level differentiation has direct implications for the selection of ethyl 5-bromobenzo[b]thiophene-3-carboxylate over analogous benzofuran building blocks in the development of selective estrogen receptor modulators (SERMs) and related therapeutic candidates.

Estrogen Receptor Medicinal Chemistry Bioisosterism

5-Bromo vs. 5-Chloro Reactivity in Cross-Coupling

The 5-bromo substituent on the benzo[b]thiophene scaffold provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog. The carbon-bromine bond (bond dissociation energy approximately 285 kJ/mol) undergoes oxidative addition with palladium(0) catalysts more readily than the carbon-chlorine bond (bond dissociation energy approximately 327 kJ/mol), enabling milder reaction conditions and higher coupling yields [1]. This differentiation is critical for late-stage functionalization in library synthesis and SAR exploration, where the bromo handle in ethyl 5-bromobenzo[b]thiophene-3-carboxylate allows for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings that would require more forcing conditions or specialized catalysts with the chloro analog .

Cross-Coupling Suzuki-Miyaura Organohalide Reactivity

3-Carboxylate vs. 2-Carboxylate Regiochemistry Impact

The 3-carboxylate substitution pattern of ethyl 5-bromobenzo[b]thiophene-3-carboxylate provides a distinct synthetic vector compared to the 2-carboxylate positional isomer (e.g., ethyl 5-bromobenzo[b]thiophene-2-carboxylate). Electrophilic substitution on the benzo[b]thiophene ring occurs selectively at the β-position (3-position) under standard conditions, while substitution at the α-center (2-position) requires alternative synthetic strategies [1]. This regiochemical difference affects both the electronic properties of the scaffold and the spatial orientation of substituents in downstream products, directly impacting structure-activity relationships in drug discovery programs. The 3-carboxylate orientation places the ester functionality at the β-position relative to the thiophene sulfur, which influences π-electron distribution and molecular recognition properties compared to the 2-substituted analog .

Regioselectivity SAR Studies Synthetic Methodology

Ethyl vs. Methyl Ester Physicochemical Properties

The ethyl ester functionality of ethyl 5-bromobenzo[b]thiophene-3-carboxylate confers different physicochemical properties compared to the methyl ester analog (methyl 5-bromobenzo[b]thiophene-3-carboxylate, CAS 7312-25-6). The ethyl ester group increases lipophilicity (higher LogP) and modifies solubility characteristics relative to the methyl ester, which can influence both synthetic handling properties and the drug-likeness parameters of downstream products . These differences become significant in medicinal chemistry optimization where ester functionality serves as a prodrug strategy or where intermediate physicochemical properties affect reaction yields and purification workflows. Additionally, the ethyl ester provides a distinct hydrolysis profile under acidic or basic conditions, offering an alternative temporal release characteristic for prodrug applications .

Physicochemical Properties Drug-Likeness Formulation Development

Kinase Inhibitor Development Applications

The benzo[b]thiophene scaffold, of which ethyl 5-bromobenzo[b]thiophene-3-carboxylate is a direct precursor, serves as a core structural motif in clinically relevant kinase inhibitor programs. 5-Bromobenzothiophene derivatives have been specifically employed as handles for library diversification in late-stage Suzuki couplings targeting PIM kinase inhibitors [1]. The benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold derived from benzothiophene intermediates has been validated as the core motif of MK2 inhibitors, while benzo[4,5]thieno[3,2-d]pyrimidin-4-one structures have demonstrated activity against PIM kinases [2]. This established application pathway provides a validated route for ethyl 5-bromobenzo[b]thiophene-3-carboxylate in kinase inhibitor development programs.

Kinase Inhibition PIM Kinase MK2 Inhibitors

Validated Research and Industrial Application Scenarios


SERM Lead Optimization and SAR Studies

Based on the established superiority of the benzo[b]thiophene scaffold over benzofuran bioisosteres in estrogen receptor binding [1], ethyl 5-bromobenzo[b]thiophene-3-carboxylate serves as an optimal starting material for SERM development programs. The compound's 5-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling to explore structure-activity relationships at the C5 position, while the 3-carboxylate ester provides a vector for side-chain functionalization analogous to clinically validated SERMs such as Raloxifene. Procurement of this specific building block ensures access to a scaffold with demonstrated sub-nanomolar IC50 potential in optimized derivatives.

Kinase Inhibitor Library Synthesis via Cross-Coupling

As documented in the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for PIM and MK2 kinase inhibitors [2], ethyl 5-bromobenzo[b]thiophene-3-carboxylate is directly applicable to kinase inhibitor discovery workflows. The 5-bromo substituent provides a reactive handle for Suzuki-Miyaura coupling with various boronic acids, enabling rapid library diversification for SAR exploration [3]. This application scenario is supported by established literature precedent showing that 5-bromobenzothiophene derivatives have been successfully employed in late-stage coupling reactions targeting clinically relevant kinase families.

Agrochemical and Materials Science Applications

The benzo[b]thiophene scaffold has documented applications beyond pharmaceuticals, including use in agrochemical development and as a component in organic semiconductors and thin-film devices due to fluorescent properties [4]. Ethyl 5-bromobenzo[b]thiophene-3-carboxylate, with its dual functionalization (bromo and carboxylate), provides a versatile entry point for synthesizing π-extended conjugated systems and heteroaromatic materials. The compound's synthetic accessibility and established cross-coupling reactivity make it suitable for materials science applications requiring controlled π-conjugation and tailored electronic properties .

Anti-Inflammatory and Antibacterial Agent Development

Benzo[b]thiophene derivatives have demonstrated diverse biological activities including anti-inflammatory, antibacterial, and anti-allergic effects [5]. Ethyl 5-bromobenzo[b]thiophene-3-carboxylate can serve as a key intermediate for synthesizing 5-substituted benzo[b]thiophenes with documented anti-inflammatory activity [6]. The compound's regiochemistry (3-carboxylate, 5-bromo) positions it for elaboration into N-substituted benzothiophene derivatives that have shown antifungal and antibacterial properties, providing a validated entry point for infectious disease and inflammation research programs.

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